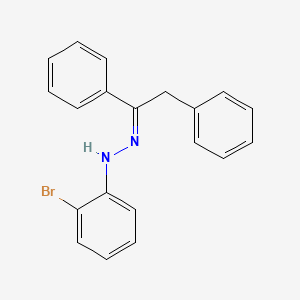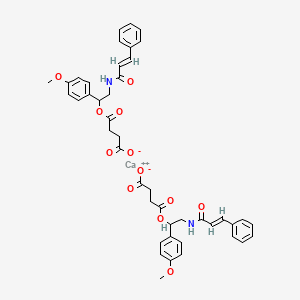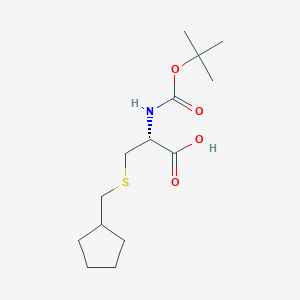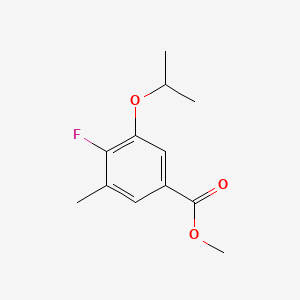
Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-3-isopropoxy-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-isopropoxy-5-methylbenzoic acid.
Reduction: Formation of 4-fluoro-3-isopropoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-fluoro-3-methoxy-5-methylbenzoate
- Methyl 4-chloro-3-isopropoxy-5-methylbenzoate
- Methyl 4-fluoro-3-isopropoxybenzoate
Uniqueness
Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
methyl 4-fluoro-3-methyl-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-7(2)16-10-6-9(12(14)15-4)5-8(3)11(10)13/h5-7H,1-4H3 |
Clé InChI |
LXAZFTBKNAORBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)OC(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)






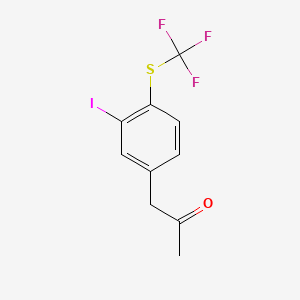
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
